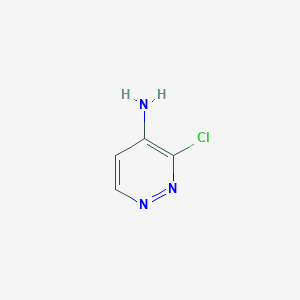

3-Chloropyridazin-4-Amine

Description

BenchChem offers high-quality 3-Chloropyridazin-4-Amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloropyridazin-4-Amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloropyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-4-3(6)1-2-7-8-4/h1-2H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWXCHZBZFOHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629356 | |

| Record name | 3-Chloropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55928-83-1 | |

| Record name | 3-Chloropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloropyridazin-4-Amine (CAS: 55928-83-1): A Technical Guide for Drug Discovery Professionals

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 3-Chloropyridazin-4-Amine. This document provides a detailed overview of its chemical and physical properties, experimental protocols for its synthesis, and its applications in medicinal chemistry, particularly as a key building block for targeted therapeutics.

Core Properties and Data

3-Chloropyridazin-4-Amine is a heterocyclic amine with the chemical formula C₄H₄ClN₃.[1][2][3] Its unique structure, featuring a pyridazine ring substituted with both a chlorine atom and an amino group, makes it a valuable intermediate in the synthesis of various biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Chloropyridazin-4-Amine is presented in the table below. While a specific melting point is not consistently reported in the literature, its physical state as a solid is well-documented.[4][5]

| Property | Value | Source |

| CAS Number | 55928-83-1 | [6][7][8] |

| Molecular Formula | C₄H₄ClN₃ | [1][2][3] |

| Molecular Weight | 129.55 g/mol | [3][8] |

| Boiling Point | 326.9 °C at 760 mmHg | [1][2] |

| Density | 1.437 g/cm³ | [1] |

| Flash Point | 151.5 °C | [2] |

| Refractive Index | 1.617 | [1][2] |

| Physical Form | Solid | [4][5] |

Spectral Data

Detailed spectral data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are crucial for the characterization of 3-Chloropyridazin-4-Amine. This information is available through various chemical suppliers and databases.[9][10]

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine

This protocol, adapted from the synthesis of a constitutional isomer, illustrates a likely synthetic route.

Reaction Scheme:

References

- 1. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. echemi.com [echemi.com]

- 4. 3-Chloropyridazin-4-amine | 55928-83-1 [sigmaaldrich.cn]

- 5. 3-Chloropyridazin-4-amine | 55928-83-1 [sigmaaldrich.com]

- 6. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Chloropyridazin-4-amine | 55928-83-1 [chemicalbook.com]

- 8. 3-Chloropyridazin-4-amine - CAS:55928-83-1 - Sunway Pharm Ltd [3wpharm.com]

- 9. 55928-83-1|3-Chloropyridazin-4-amine|BLD Pharm [bldpharm.com]

- 10. 3-Chloropyridazin-4-amine(55928-83-1) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloropyridazin-4-Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropyridazin-4-amine (CAS No. 55928-83-1) is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a chlorine atom and an amino group, provides a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties of 3-Chloropyridazin-4-amine, along with experimental protocols and an exploration of its biological significance as a key intermediate in the development of therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Chloropyridazin-4-amine is crucial for its application in synthesis, formulation, and biological screening. The key properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₄ClN₃ | ChemNet[1], ChemicalBook[2] |

| Molecular Weight | 129.55 g/mol | ChemNet[1], ChemicalBook[2] |

| Physical Form | Solid | Ambeed |

| Boiling Point (Predicted) | 326.9 ± 22.0 °C at 760 mmHg | ChemNet[1] |

| Density (Predicted) | 1.437 ± 0.06 g/cm³ | ChemNet[1] |

| Flash Point (Predicted) | 151.5 ± 22.3 °C | Echemi[3] |

| Refractive Index (Predicted) | 1.618 | Echemi[3] |

Chemical and Computational Properties

| Property | Value | Source |

| pKa (Predicted) | 3.91 ± 0.10 | Chemdad[4] |

| XLogP3 (Predicted) | 0.72 | Echemi[3] |

| InChI | InChI=1S/C4H4ClN3/c5-4-3(6)1-2-7-8-4/h1-2H,(H2,6,7) | Ambeed |

| InChI Key | MCWXCHZBZFOHFB-UHFFFAOYSA-N | Ambeed |

| Canonical SMILES | C1=C(C(=NN=C1)Cl)N | N/A |

Experimental Protocols

Representative Synthesis of a 4-Aminopyridazine Derivative

Objective: To provide a general workflow for the synthesis of a 4-aminopyridazine scaffold.

Materials:

-

A suitable dichloropyridazine precursor

-

Amine source (e.g., aqueous ammonia, or a primary/secondary amine)

-

Solvent (e.g., ethanol, isopropanol)

-

Reaction vessel (e.g., sealed tube or microwave reactor)

-

Purification materials (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve the dichloropyridazine precursor in the chosen solvent.

-

Amination: Add the amine source to the reaction mixture. The stoichiometry will depend on the specific precursor and desired product.

-

Reaction Conditions: Seal the vessel and heat the mixture to a temperature typically ranging from 100 to 130°C. The reaction time can vary from several hours to a few days, depending on the reactivity of the substrates. Microwave irradiation can often significantly reduce the reaction time.

-

Work-up: After the reaction is complete (monitored by a suitable technique like TLC or LC-MS), cool the mixture to room temperature.

-

Isolation: Remove the solvent under reduced pressure. The crude product can then be purified.

-

Purification: Purify the crude product using column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-aminopyridazine derivative.

Proposed Analytical Method: HPLC-UV

A specific, validated HPLC method for 3-Chloropyridazin-4-amine is not published. However, based on methods for isomeric and related compounds, a reverse-phase HPLC-UV method can be proposed.[4][6]

Objective: To outline a potential HPLC-UV method for the analysis and purity determination of 3-Chloropyridazin-4-amine.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted)

-

3-Chloropyridazin-4-amine standard

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and buffered aqueous solution. A typical starting point could be a 30:70 (v/v) mixture of acetonitrile and pH 3.0 buffer.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

-

Detection Wavelength: Based on the UV spectrum of the compound, likely in the range of 254-280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water.

Procedure:

-

Prepare the mobile phase and degas it.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Prepare a standard solution of 3-Chloropyridazin-4-amine of known concentration.

-

Inject the standard solution to determine the retention time and response factor.

-

Inject the sample solution.

-

Analyze the chromatogram to determine the purity and/or concentration of 3-Chloropyridazin-4-amine in the sample.

Biological Significance and Signaling Pathways

3-Chloropyridazin-4-amine serves as a crucial building block for the synthesis of compounds targeting key enzymes in pathological processes. Its primary significance lies in its use as an intermediate for the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors.[2][7] Additionally, pyridazine derivatives have been explored as inhibitors of Cyclooxygenase-2 (COX-2).[8]

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[9] Rapidly proliferating cells, such as cancer cells and activated immune cells, are highly dependent on this pathway for their growth and survival.[1][10] By inhibiting DHODH, the synthesis of pyrimidine nucleotides is disrupted, leading to the suppression of cell proliferation.[9]

Mechanism of Action of DHODH Inhibitors:

-

Inhibition of Pyrimidine Synthesis: DHODH inhibitors block the conversion of dihydroorotate to orotate, a critical step in the de novo pyrimidine synthesis pathway.[1]

-

Depletion of Nucleotide Pool: This blockage leads to a depletion of the pyrimidine nucleotide pool, which is necessary for DNA and RNA synthesis.

-

Cell Cycle Arrest and Apoptosis: The lack of essential nucleotides results in cell cycle arrest and can induce apoptosis (programmed cell death) in rapidly dividing cells.[9]

-

Immune Modulation: In the context of autoimmune diseases, DHODH inhibition suppresses the proliferation of overactive immune cells, thereby reducing inflammation.[1][9]

-

Antiviral Activity: Viruses, particularly RNA viruses, rely on the host cell's machinery for replication and are also susceptible to the depletion of nucleotides caused by DHODH inhibition.[9]

-

Induction of Immune Response: Recent studies have shown that DHODH inhibition can also promote an anti-tumor immune response by inducing mitochondrial oxidative stress, leading to the activation of the STING pathway and pyroptosis in cancer cells, which in turn facilitates the recruitment of immune cells like Natural Killer (NK) cells.[10]

Cyclooxygenase-2 (COX-2) Inhibition

Pyridazine derivatives have also been investigated as selective inhibitors of COX-2.[7][8] The COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[11] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is typically induced during inflammation. Selective COX-2 inhibitors can therefore provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[11]

Mechanism of Action of COX-2 Inhibitors:

-

Binding to COX-2: Pyridazine-based inhibitors can selectively bind to the active site of the COX-2 enzyme.

-

Inhibition of Prostaglandin Synthesis: This binding blocks the synthesis of prostaglandins from arachidonic acid.

-

Reduction of Inflammation: The decreased production of prostaglandins leads to a reduction in inflammation, pain, and fever.

Conclusion

3-Chloropyridazin-4-amine is a valuable heterocyclic compound with physicochemical properties that make it an important intermediate in the synthesis of potential therapeutic agents. Its role as a precursor to DHODH inhibitors highlights its significance in the development of treatments for cancer and autoimmune diseases. Furthermore, the potential for pyridazine derivatives to act as COX-2 inhibitors opens additional avenues for drug discovery. This technical guide provides a foundational understanding of the core properties and biological context of 3-Chloropyridazin-4-amine, intended to support further research and development efforts in the scientific community.

References

- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 2. 3-Chloropyridazin-4-amine | 55928-83-1 [chemicalbook.com]

- 3. abmole.com [abmole.com]

- 4. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 5. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyridazine derivatives as selective COX‐2 inhibitors: A review on recent updates | Semantic Scholar [semanticscholar.org]

- 8. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 10. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Chloropyridazin-4-Amine: Molecular Structure, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropyridazin-4-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its emerging role as a key building block in the synthesis of pharmacologically active compounds. Particular focus is given to its utility as a pharmaceutical intermediate and the biological activities of its derivatives, including their potential as anti-inflammatory and anti-cancer agents. This document also outlines a general synthetic approach and analytical considerations for this compound.

Molecular Structure and Physicochemical Properties

3-Chloropyridazin-4-amine is a substituted pyridazine characterized by a chlorine atom at the 3-position and an amine group at the 4-position of the pyridazine ring.

Molecular Structure:

The chemical structure of 3-Chloropyridazin-4-amine is represented by the following diagram:

Quantitative Data Summary:

| Property | Value | Reference |

| Molecular Formula | C₄H₄ClN₃ | [1][2] |

| Molecular Weight | 129.55 g/mol | [1][2] |

| CAS Number | 55928-83-1 | [1][2] |

| Appearance | Solid (form may vary) | |

| Synonyms | 4-Amino-3-chloropyridazine | [2] |

Synthesis and Characterization

While specific, detailed industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis of 3-Chloropyridazin-4-amine can be conceptualized based on established chemical principles for heterocyclic compounds. The primary routes typically involve direct halogenation and amination of a pyridazine precursor.

General Synthetic Workflow

The synthesis of 3-Chloropyridazin-4-amine can be approached through a multi-step process starting from a suitable pyridazine derivative. A plausible, generalized workflow is outlined below.

Caption: Generalized synthetic workflow for 3-Chloropyridazin-4-Amine.

Experimental Considerations

Chlorination: The introduction of a chlorine atom onto the pyridazine ring can be achieved using various chlorinating agents. The regioselectivity of this reaction is crucial and often dictated by the existing substituents and reaction conditions.

Nitration: Subsequent nitration introduces a nitro group, which can then be reduced to the desired amine functionality. The conditions for nitration must be carefully controlled to prevent over-nitration or degradation of the starting material.

Reduction: The reduction of the nitro group to an amine is a standard transformation that can be accomplished using various reducing agents, such as metal catalysts (e.g., palladium on carbon) with hydrogen gas or metal/acid combinations (e.g., iron in acetic acid).

Purification and Characterization: The final product must be purified to remove any unreacted starting materials, byproducts, and reagents. Common purification techniques include recrystallization and column chromatography. The identity and purity of 3-Chloropyridazin-4-amine can be confirmed using a suite of analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Helps to identify the characteristic functional groups present in the molecule, such as the N-H and C-Cl bonds.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Biological and Pharmaceutical Relevance

3-Chloropyridazin-4-amine serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas, particularly in oncology and inflammatory diseases.

Role as a Pharmaceutical Intermediate

This compound is a key starting material for the synthesis of more complex molecules, including inhibitors of enzymes such as Dihydroorotate dehydrogenase (DHODH) and Poly(ADP-ribose) polymerase (PARP-1).[1]

Anti-inflammatory and Antimicrobial Potential

Research has indicated that pyridazine derivatives can exhibit notable anti-inflammatory and antimicrobial activities. Some studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Application in Cancer Research

Derivatives of 3-Chloropyridazin-4-amine are being investigated for their potential as anti-cancer agents. For instance, pyridazine-based compounds have been designed as PARP-1 inhibitors. PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy for treating certain types of cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations.

The general mechanism of PARP inhibitors involves trapping the PARP-1 enzyme on DNA at sites of single-strand breaks. This leads to the formation of cytotoxic double-strand breaks during DNA replication, which cannot be repaired efficiently in cancer cells with homologous recombination deficiencies, ultimately leading to cell death.

Illustrative Signaling Pathway Involvement of Derivatives

While the direct effect of 3-Chloropyridazin-4-amine on specific signaling pathways is not extensively documented, its derivatives are designed to interact with key cellular targets. The following diagram illustrates a simplified conceptual pathway of how a hypothetical derivative of 3-Chloropyridazin-4-amine, acting as a PARP inhibitor, could function in a cancer cell with a BRCA mutation.

Caption: Conceptual pathway of a PARP inhibitor derived from 3-Chloropyridazin-4-Amine.

Conclusion

3-Chloropyridazin-4-amine is a valuable heterocyclic compound with a stable molecular structure and versatile chemical reactivity. Its primary importance lies in its role as a key intermediate for the synthesis of novel drug candidates. The continued exploration of derivatives of 3-Chloropyridazin-4-amine is expected to yield new therapeutic agents with improved efficacy and selectivity for a range of diseases, underscoring its significance in modern drug discovery and development. Researchers and scientists working with this molecule should be aware of its potential and employ rigorous analytical methods to ensure the quality and consistency of their synthetic products.

References

A Technical Guide to the Solubility of 3-Chloropyridazin-4-Amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropyridazin-4-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active compounds. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients (APIs). The solubility profile of a compound dictates its behavior in various stages of the drug development pipeline, from initial synthesis and scale-up to final dosage form design.

This technical guide provides a comprehensive overview of the solubility of 3-Chloropyridazin-4-amine. Due to the limited availability of quantitative solubility data in public literature for this specific compound, this document outlines a standardized experimental protocol for its determination. Furthermore, a logical workflow for this procedure is presented visually to aid researchers in their experimental design. For comparative purposes, solubility data for the closely related isomer, 6-Chloropyridazin-3-amine, is also presented, offering insights into the potential solubility characteristics of the target molecule.

Physicochemical Properties of 3-Chloropyridazin-4-Amine

| Property | Value | Source |

| Molecular Formula | C₄H₄ClN₃ | N/A |

| Molecular Weight | 129.55 g/mol | [1] |

| CAS Number | 55928-83-1 | [2] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | Not available | N/A |

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for 3-Chloropyridazin-4-amine in a range of organic solvents is not extensively documented in publicly available literature. Researchers are encouraged to determine this data experimentally using the protocol outlined below. The following table is provided as a template for organizing experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of 3-Chloropyridazin-4-Amine in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| e.g., Methanol | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| e.g., Toluene | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| e.g., N,N-Dimethylformamide | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

Reference Data: Solubility of 6-Chloropyridazin-3-amine

For informational purposes, the following table summarizes the solubility of a structurally similar isomer, 6-Chloropyridazin-3-amine, in various organic solvents at different temperatures. This data was obtained using a synthetic method with laser monitoring.[3][4] It is crucial to note that while this data can provide a preliminary indication of potential solubility trends, the actual solubility of 3-Chloropyridazin-4-amine will differ due to the different substitution pattern on the pyridazine ring.

Table 2: Solubility of 6-Chloropyridazin-3-amine in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction (x₁) |

| Methanol | 298.15 | 0.0231 |

| 303.15 | 0.0285 | |

| 308.15 | 0.0349 | |

| 313.15 | 0.0425 | |

| 318.15 | 0.0515 | |

| 323.15 | 0.0622 | |

| 328.15 | 0.0748 | |

| 333.15 | 0.0896 | |

| 338.15 | 0.1070 | |

| 343.15 | 0.1274 | |

| Ethanol | 298.15 | 0.0123 |

| 303.15 | 0.0152 | |

| 308.15 | 0.0187 | |

| 313.15 | 0.0229 | |

| 318.15 | 0.0279 | |

| 323.15 | 0.0339 | |

| 328.15 | 0.0411 | |

| 333.15 | 0.0496 | |

| 338.15 | 0.0598 | |

| 343.15 | 0.0720 | |

| n-Butanol | 298.15 | 0.0045 |

| 303.15 | 0.0056 | |

| 308.15 | 0.0069 | |

| 313.15 | 0.0085 | |

| 318.15 | 0.0104 | |

| 323.15 | 0.0127 | |

| 328.15 | 0.0154 | |

| 333.15 | 0.0186 | |

| 338.15 | 0.0224 | |

| 343.15 | 0.0269 | |

| N,N-Dimethylformamide | 298.15 | 0.1012 |

| 303.15 | 0.1205 | |

| 308.15 | 0.1428 | |

| 313.15 | 0.1685 | |

| 318.15 | 0.1981 | |

| 323.15 | 0.2322 | |

| 328.15 | 0.2714 | |

| 333.15 | 0.3166 | |

| 338.15 | 0.3686 | |

| 343.15 | 0.4285 | |

| Acetone | 298.15 | 0.0145 |

| 303.15 | 0.0178 | |

| 308.15 | 0.0218 | |

| 313.15 | 0.0266 | |

| 318.15 | 0.0323 | |

| 323.15 | 0.0391 | |

| 328.15 | 0.0472 | |

| 333.15 | 0.0568 | |

| 338.15 | 0.0682 | |

| 343.15 | 0.0817 | |

| Cyclohexanone | 298.15 | 0.0198 |

| 303.15 | 0.0242 | |

| 308.15 | 0.0296 | |

| 313.15 | 0.0361 | |

| 318.15 | 0.0439 | |

| 323.15 | 0.0532 | |

| 328.15 | 0.0645 | |

| 333.15 | 0.0780 | |

| 338.15 | 0.0942 | |

| 343.15 | 0.1136 | |

| Ethyl Acetate | 298.15 | 0.0051 |

| 303.15 | 0.0063 | |

| 308.15 | 0.0077 | |

| 313.15 | 0.0094 | |

| 318.15 | 0.0115 | |

| 323.15 | 0.0140 | |

| 328.15 | 0.0170 | |

| 333.15 | 0.0206 | |

| 338.15 | 0.0249 | |

| 343.15 | 0.0300 | |

| Toluene | 298.15 | 0.0007 |

| 303.15 | 0.0009 | |

| 308.15 | 0.0011 | |

| 313.15 | 0.0013 | |

| 318.15 | 0.0016 | |

| 323.15 | 0.0020 | |

| 328.15 | 0.0024 | |

| 333.15 | 0.0029 | |

| 338.15 | 0.0035 | |

| 343.15 | 0.0042 |

Data adapted from the Journal of Chemical & Engineering Data.[4]

Experimental Protocols

The following section details a standardized methodology for the experimental determination of the solubility of 3-Chloropyridazin-4-amine in organic solvents. The isothermal shake-flask method is a reliable and widely used technique for this purpose.

Isothermal Shake-Flask Method

1. Objective: To determine the equilibrium solubility of 3-Chloropyridazin-4-amine in a selected organic solvent at a constant temperature.

2. Materials:

-

3-Chloropyridazin-4-amine (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., HPLC-UV or UV-Vis spectrophotometer)

3. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Chloropyridazin-4-amine to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

-

-

Quantification:

-

Gravimetric Method (for less volatile solvents):

-

Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the flask containing the dried solute.

-

The difference in weight gives the mass of the dissolved 3-Chloropyridazin-4-amine.

-

-

Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

-

Prepare a series of standard solutions of 3-Chloropyridazin-4-amine of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of 3-Chloropyridazin-4-amine from the calibration curve.

-

-

4. Data Analysis: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, mol/L). Repeat the experiment at different temperatures to study the temperature dependence of solubility.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Signaling Pathway for Solubility Influences

The solubility of a compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. The following diagram illustrates the key interactions influencing the dissolution of 3-Chloropyridazin-4-amine.

Caption: Intermolecular Forces Governing the Dissolution Process.

References

Spectroscopic Profile of 3-Chloropyridazin-4-Amine: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured overview of the spectroscopic data for 3-Chloropyridazin-4-Amine. Due to the limited availability of published spectroscopic data for 3-Chloropyridazin-4-Amine at the time of this report, representative data from its positional isomer, 6-Amino-3-chloropyridazine, is presented to illustrate the expected spectroscopic characteristics. This guide outlines the methodologies for acquiring such data and presents it in a clear, tabular format for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques. Disclaimer: The data presented below is for the isomeric compound 6-Amino-3-chloropyridazine and serves as a representative example.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data Not Available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | - |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | N-H stretch (Amine) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 1650-1580 | Strong | N-H bend (Amine) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (Pyridazine ring) |

| 1100-1000 | Medium | C-Cl stretch |

Note: This is a generalized representation of expected IR absorptions for an amino- and chloro-substituted pyridazine.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 129/131 | 100 / 33 | [M]+ / [M+2]+ (Molecular ion peak with chlorine isotope pattern) |

| 102 | Variable | [M-HCN]+ |

| 94 | Variable | [M-Cl]+ |

| 77 | Variable | [C₄H₃N₂]+ |

Note: The mass spectrum is expected to show a characteristic 3:1 isotopic pattern for the molecular ion due to the presence of a chlorine atom.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of 3-Chloropyridazin-4-Amine is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm). The spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, the spectral width is set from 0 to 15 ppm. For ¹³C NMR, a spectral width of 0 to 200 ppm is used, and the spectrum is typically acquired with proton decoupling to simplify the signals to singlets.

Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid 3-Chloropyridazin-4-Amine is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For a volatile compound, Electron Ionization (EI) coupled with a Gas Chromatography (GC) inlet is common. The sample is introduced into the high vacuum of the mass spectrometer, where it is bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z). For less volatile samples, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC) can be used. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it forms charged droplets that yield ions of the analyte.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-Chloropyridazin-4-Amine.

Caption: A flowchart of the spectroscopic analysis process.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloropyridazin-4-Amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 3-Chloropyridazin-4-Amine (CAS No: 55928-83-1), a key intermediate in the development of biologically active molecules.[1] This guide details a probable synthetic route, outlines complete experimental protocols, and presents characterization data in a clear, structured format for research and development applications.

Overview and Physicochemical Properties

3-Chloropyridazin-4-Amine, also known as 4-Amino-3-chloropyridazine, is a heterocyclic amine with the molecular formula C4H4ClN3.[2][3] Its structure is foundational for the synthesis of various pharmaceutical compounds, including Dihydroorotate dehydrogenase inhibitors.[1] Understanding its synthesis and properties is crucial for its application in medicinal chemistry and drug discovery.

Table 1: Physicochemical Properties of 3-Chloropyridazin-4-Amine

| Property | Value | Source |

| CAS Number | 55928-83-1 | [1][2][3][4] |

| Molecular Formula | C4H4ClN3 | [2][3] |

| Molecular Weight | 129.55 g/mol | [2][3] |

| Boiling Point (Predicted) | 326.9 ± 22.0 °C | [3] |

| Density (Predicted) | 1.437 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.91 ± 0.10 | [3] |

| Storage Temperature | 2–8 °C under inert gas | [3] |

Synthesis Pathway

The synthesis of 3-Chloropyridazin-4-Amine is typically achieved through the nucleophilic aromatic substitution of a suitable dichloropyridazine precursor. The most direct route involves the regioselective amination of 3,4-dichloropyridazine. This reaction leverages the differential reactivity of the chlorine atoms on the pyridazine ring, allowing for the selective replacement of the chlorine at the 4-position with an amino group.

The proposed synthesis workflow is depicted below.

References

An In-depth Technical Guide to the Reactivity and Stability of 3-Chloropyridazin-4-Amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropyridazin-4-amine is a key heterocyclic building block in medicinal chemistry and drug discovery, prized for its versatile reactivity that allows for the synthesis of a diverse range of functionalized pyridazine derivatives. This technical guide provides a comprehensive overview of the reactivity and stability of 3-Chloropyridazin-4-amine, with a focus on its utility in the development of novel therapeutic agents. This document details its core chemical properties, reactivity in key transformations such as nucleophilic aromatic substitution and cross-coupling reactions, and its stability profile under various conditions. Experimental protocols and quantitative data, where available, are presented to enable researchers to effectively utilize this compound in their synthetic endeavors.

Chemical and Physical Properties

3-Chloropyridazin-4-amine, with the molecular formula C₄H₄ClN₃, is a solid at room temperature. Its structure, featuring a pyridazine ring substituted with a chlorine atom and an amino group, imparts a unique combination of electronic and steric properties that govern its reactivity and stability.

| Property | Value | Reference |

| Molecular Weight | 129.55 g/mol | [1] |

| CAS Number | 55928-83-1 | [2][3] |

| Appearance | Off-white to light yellow crystalline powder | Commercially available data |

| Melting Point | 158-162 °C | Commercially available data |

| Boiling Point | Decomposes before boiling | Inferred from thermal stability data |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | Commercially available data |

Reactivity Profile

The reactivity of 3-Chloropyridazin-4-amine is primarily dictated by the presence of the chloro and amino substituents on the electron-deficient pyridazine ring. The chlorine atom at the 3-position is susceptible to nucleophilic displacement, while the amino group at the 4-position can undergo various transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring activates the chlorine atom for nucleophilic aromatic substitution. This makes it a versatile precursor for the synthesis of a wide array of 3-substituted-4-aminopyridazines.

Reaction Scheme:

Caption: General scheme of nucleophilic aromatic substitution on 3-Chloropyridazin-4-Amine.

A variety of nucleophiles can be employed in this reaction, including amines, thiols, and alkoxides. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Expected Reactivity with Various Nucleophiles (Qualitative):

| Nucleophile | Product Class | Expected Reactivity | Notes |

| Primary/Secondary Amines | 3-Amino-pyridazin-4-amines | High | The amino group of the nucleophile attacks the carbon bearing the chlorine. The reaction is often facilitated by heat. |

| Thiols | 3-Thio-pyridazin-4-amines | High | Thiolates are excellent nucleophiles for SNAr reactions on electron-deficient heterocycles. |

| Alkoxides/Phenoxides | 3-Alkoxy/Aryloxy-pyridazin-4-amines | Moderate to High | The reactivity depends on the nucleophilicity of the alkoxide or phenoxide. Stronger bases and higher temperatures may be required. |

| Water (Hydrolysis) | 3-Hydroxy-pyridazin-4-amine | Low to Moderate | Hydrolysis is generally slow under neutral conditions but can be accelerated by acid or base catalysis and higher temperatures. |

Cross-Coupling Reactions

The chloro substituent also allows 3-Chloropyridazin-4-amine to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Logical Relationship of Cross-Coupling Reactions:

Caption: Overview of key cross-coupling reactions.

Reactions of the Amino Group

The 4-amino group can undergo typical reactions of aromatic amines, such as acylation, alkylation, and diazotization, providing further avenues for derivatization.

Stability Profile

The stability of 3-Chloropyridazin-4-amine is a critical factor for its storage, handling, and use in multi-step syntheses.

Thermal Stability

General Thermal Degradation Pathway for Amines:

References

The Core Biological Significance of 3-Chloropyridazin-4-Amine: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the biological significance and utility of the heterocyclic compound, 3-Chloropyridazin-4-Amine. While direct biological activity of this compound is not extensively documented, its primary role as a versatile chemical scaffold in the synthesis of a wide array of potent and specific bioactive molecules is of considerable interest in medicinal chemistry.

Introduction: A Privileged Scaffold in Drug Design

3-Chloropyridazin-4-Amine is a pyridazine derivative recognized more for its synthetic utility than for its intrinsic biological effects. The pyridazine ring is considered a "privileged structure" in medicinal chemistry due to its advantageous physicochemical properties. It is a bioisostere of phenyl and pyridine rings, and its inclusion in a molecule can lead to improved solubility, lower lipophilicity, and enhanced binding interactions with biological targets.[1] The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, contributing to the molecule's binding affinity and specificity.[2]

The specific arrangement of a reactive chlorine atom at the 3-position and an amino group at the 4-position makes 3-Chloropyridazin-4-Amine a highly valuable starting material for the synthesis of diverse derivatives. The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the amino group can be readily acylated or alkylated.[3] This dual functionality enables the creation of extensive libraries of compounds for screening against a multitude of biological targets.

Biological Activities of 3-Chloropyridazin-4-Amine Derivatives

The true biological potential of the 3-Chloropyridazin-4-Amine core is realized in its derivatives, which have demonstrated a broad spectrum of pharmacological activities. These include anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Derivatives of 3-Chloropyridazin-4-Amine have been investigated as potent anticancer agents. A notable strategy involves the molecular hybridization of the pyridazine core with other pharmacophores to target specific pathways in cancer cells. For instance, certain derivatives have been designed as Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, which is a key enzyme in DNA repair.[2] Inhibition of PARP-1 can be particularly effective in tumors with deficiencies in other DNA repair mechanisms.[2]

| Derivative Class | Target Cancer Cell Line | IC50 (µM) | Reference |

| 4-chloropyridazinoxyphenyl hybrids | Head and neck squamous cell carcinoma (HNO97) | Not specified (Growth Inhibition %) | [2] |

| 4-chloropyridazinoxyphenyl hybrids | Pharynx squamous carcinoma (FaDu) | Not specified (Growth Inhibition %) | [2] |

| 4-chloropyridazinoxyphenyl hybrids | Breast cancer (MCF-7 & SKBR3) | Not specified (Growth Inhibition %) | [2] |

| 4-chloropyridazinoxyphenyl hybrids | Triple-negative breast cancer (MDA-MB-468) | Not specified (Growth Inhibition %) | [2] |

| 4-chloropyridazinoxyphenyl hybrids | Hepatocellular carcinoma (HuH7) | Not specified (Growth Inhibition %) | [2] |

| 4-chloropyridazinoxyphenyl hybrids | Melanoma (A375) | Not specified (Growth Inhibition %) | [2] |

| 4-chloropyridazinoxyphenyl hybrids | Colorectal carcinomas (HCT116) | Not specified (Growth Inhibition %) | [2] |

| 4-chloropyridazinoxyphenyl hybrids | Non-small-cell lung cancer (H460 & A549) | Not specified (Growth Inhibition %) | [2] |

| 4-chloropyridazinoxyphenyl hybrids | Cervix cancer (HeLa) | Not specified (Growth Inhibition %) | [2] |

Anti-inflammatory Activity

The pyridazine scaffold is also prominent in the development of anti-inflammatory agents. Derivatives of 3-Chloropyridazin-4-Amine have been shown to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[3]

Antimicrobial Activity

The antimicrobial potential of pyridazine derivatives is another active area of research. While specific data for derivatives of 3-Chloropyridazin-4-Amine is limited, the broader class of pyridazines has been explored for activity against various bacterial and fungal pathogens.[4]

Specific quantitative data on the antimicrobial activity of direct derivatives of 3-Chloropyridazin-4-Amine is not available in the reviewed literature.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of pyridazine derivatives.

In Vitro Anticancer Activity - MTT Assay

This assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (derivatives of 3-Chloropyridazin-4-Amine) and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

PARP-1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Component Addition: Recombinant PARP-1 enzyme, activated DNA, and the test compound at various concentrations are added to the wells.

-

Reaction Initiation: The reaction is initiated by the addition of NAD+, the substrate for PARP-1.

-

Incubation: The plate is incubated to allow the PARP-1 reaction to proceed.

-

Detection: The amount of PARP-1 activity is quantified, often using a colorimetric or fluorescent method that detects the consumption of NAD+ or the formation of poly(ADP-ribose).

-

Data Analysis: The percentage of PARP-1 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Visualizations

Synthetic Utility of 3-Chloropyridazin-4-Amine

Caption: Synthetic pathways from 3-Chloropyridazin-4-Amine.

General Signaling Pathway Targeted by PARP-1 Inhibitors

References

- 1. Are pyridazines privileged structures? - MedChemComm (RSC Publishing) DOI:10.1039/C1MD00074H [pubs.rsc.org]

- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 3-Chloropyridazin-4-amine;hydrochloride [smolecule.com]

- 4. Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture [mdpi.com]

An In-Depth Technical Guide to 3-Chloropyridazin-4-Amine: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloropyridazin-4-amine, a key heterocyclic building block in medicinal chemistry. It details the compound's physicochemical properties, synthesis, and reactivity. Special emphasis is placed on its role as a precursor in the synthesis of bioactive molecules, particularly as an intermediate for Dihydroorotate Dehydrogenase (DHODH) inhibitors, which are crucial in the de novo pyrimidine biosynthesis pathway. This document includes detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of relevant chemical and biological pathways to serve as a practical resource for researchers in drug discovery and development.

Introduction

Heterocyclic compounds are fundamental to the development of new therapeutic agents. Among these, the pyridazine scaffold has garnered significant attention due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] 3-Chloropyridazin-4-amine (CAS No. 55928-83-1), a substituted pyridazine, is a valuable intermediate in organic synthesis.[3][4] Its unique arrangement of a reactive chlorine atom and an amino group on the pyridazine ring makes it a versatile precursor for the synthesis of a diverse array of more complex molecules.[5] Notably, it has been identified as a key building block for the synthesis of Dihydroorotate Dehydrogenase (DHODH) inhibitors, a class of compounds with therapeutic potential in oncology and autoimmune diseases.[3][6]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Chloropyridazin-4-amine is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of 3-Chloropyridazin-4-amine

| Property | Value | Source(s) |

| CAS Number | 55928-83-1 | [3][4] |

| Molecular Formula | C₄H₄ClN₃ | [4] |

| Molecular Weight | 129.55 g/mol | [4] |

| IUPAC Name | 3-chloropyridazin-4-amine | [7] |

| Appearance | Solid | [8] |

| Boiling Point | 326.9°C at 760 mmHg | [9] |

| Density | 1.437 g/cm³ | [9] |

| InChI | 1S/C4H4ClN3/c5-4-3(6)1-2-7-8-4/h1-2H,(H2,6,7) | [8] |

| InChI Key | MCWXCHZBZFOHFB-UHFFFAOYSA-N | [8] |

| SMILES | C1=C(C(=NN=C1)Cl)N | Inferred |

Synthesis and Reactivity

Synthesis of 3-Chloropyridazin-4-amine

A proposed experimental workflow for the synthesis of 3-Chloropyridazin-4-amine is depicted below. This process would likely start from 3,4-dichloropyridazine, readily synthesized from commercially available precursors.[10]

Caption: Proposed workflow for the synthesis of 3-Chloropyridazin-4-amine.

3.1.1. Detailed Experimental Protocol (Inferred)

The following protocol is adapted from the synthesis of 4-amino-3,5-dichloropyridazine and is provided as a guideline for the synthesis of 3-Chloropyridazin-4-amine from 3,4-dichloropyridazine.[1]

Materials:

-

3,4-Dichloropyridazine

-

Anhydrous Ethanol

-

Ammonia gas

-

Chloroform

-

Water

Procedure:

-

Prepare a saturated solution of ammonia in dry ethanol.

-

In a sealed pressure tube, combine 3,4-dichloropyridazine with the saturated ethanolic ammonia solution.

-

Heat the sealed tube to 120-130 °C for approximately five hours.

-

After cooling, carefully open the tube and concentrate the reaction mixture under reduced pressure.

-

Dissolve the resulting residue in chloroform and heat under reflux for 20 minutes.

-

Allow the solution to cool to room temperature.

-

Collect any precipitate by filtration.

-

The product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.

Reactivity of 3-Chloropyridazin-4-amine

The chemical reactivity of 3-Chloropyridazin-4-amine is dictated by the presence of the amino group and the chlorine atom on the electron-deficient pyridazine ring.

-

Nucleophilic Substitution of the Chlorine Atom: The chlorine at the 3-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. This is a key reaction for the elaboration of the pyridazine core into more complex molecules.[5]

-

Reactions of the Amino Group: The amino group at the 4-position can undergo a range of reactions typical of primary aromatic amines, such as acylation, alkylation, and formation of Schiff bases.[5]

These reactive sites provide a versatile platform for the synthesis of a wide variety of pyridazine derivatives.

Application as a Heterocyclic Building Block

The dual functionality of 3-Chloropyridazin-4-amine makes it a valuable building block in medicinal chemistry for the construction of novel bioactive compounds.

Role in the Synthesis of DHODH Inhibitors

A significant application of 3-Chloropyridazin-4-amine is as an intermediate in the synthesis of Dihydroorotate Dehydrogenase (DHODH) inhibitors.[3] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells.[6][11] By inhibiting this enzyme, the supply of pyrimidines necessary for DNA and RNA synthesis is depleted, leading to cell cycle arrest and apoptosis.

The general workflow for utilizing 3-Chloropyridazin-4-amine in the synthesis of a hypothetical DHODH inhibitor is illustrated below.

Caption: General workflow for synthesizing DHODH inhibitors from 3-Chloropyridazin-4-amine.

4.1.1. The De Novo Pyrimidine Biosynthesis Pathway

The de novo pyrimidine biosynthesis pathway is a critical metabolic process for cellular proliferation. DHODH catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.

Caption: The de novo pyrimidine biosynthesis pathway and the site of action of DHODH inhibitors.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for 3-Chloropyridazin-4-amine

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two protons on the pyridazine ring and the protons of the amino group. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine and the pyridazine ring. |

| ¹³C NMR | Four distinct signals for the carbon atoms of the pyridazine ring. |

| IR Spectroscopy | Characteristic N-H stretching and bending vibrations for the primary amine, as well as C-N and C-Cl stretching frequencies. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 129.55 g/mol , with a characteristic isotopic pattern due to the presence of chlorine. |

Conclusion

3-Chloropyridazin-4-amine is a valuable and versatile heterocyclic building block with significant potential in medicinal chemistry. Its dual reactivity allows for the synthesis of a wide range of complex molecules. The role of this compound as a precursor to DHODH inhibitors highlights its importance in the development of new therapeutics for cancer and other proliferative diseases. This technical guide provides a foundational understanding of the properties, synthesis, and applications of 3-Chloropyridazin-4-amine, serving as a valuable resource for researchers in the field. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel bioactive molecules with diverse therapeutic applications.

References

- 1. prepchem.com [prepchem.com]

- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Chloropyridazin-4-amine | 55928-83-1 [chemicalbook.com]

- 4. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Amino-4-chloropyridine | C5H5ClN2 | CID 581932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Chloropyridazin-4-amine | 55928-83-1 [sigmaaldrich.cn]

- 9. 3-Chloropyridazin-4-amine - CAS:55928-83-1 - Sunway Pharm Ltd [3wpharm.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Chloropyridazin-4-Amine: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Among the myriad of pyridazine derivatives, 3-Chloropyridazin-4-Amine stands out as a particularly versatile and valuable building block. The presence of a reactive chlorine atom and an adjacent amino group on the pyridazine ring provides a facile entry point for a wide range of chemical modifications, allowing for the systematic exploration of chemical space and the optimization of pharmacological activity. This technical guide provides a comprehensive overview of the potential applications of 3-Chloropyridazin-4-Amine in medicinal chemistry, with a focus on its role in the development of anticancer agents, kinase inhibitors, and anti-inflammatory drugs. We will delve into its synthesis, biological activities, and the signaling pathways modulated by its derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular interactions and workflows.

Synthesis of Bioactive Molecules from 3-Chloropyridazin-4-Amine

The reactivity of the chlorine atom at the 3-position of the pyridazine ring makes it susceptible to nucleophilic substitution, a key reaction in the derivatization of this scaffold. This allows for the introduction of a diverse array of substituents, leading to the generation of large compound libraries for high-throughput screening.

A general synthetic route for the derivatization of a related scaffold, 6-Chloro-3-methoxypyridazin-4-amine, highlights the utility of cross-coupling reactions in building molecular complexity. While not directly 3-Chloropyridazin-4-Amine, the principles are transferable. The reactive chlorine atom allows for facile derivatization through various cross-coupling reactions, while the amino group provides an additional point for modification.[1]

For instance, N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines have been prepared by the displacement of the chlorine atom from 4-chloropyrazolo[3,4-d]pyrimidine with various amines.[2][3] This highlights a common strategy for functionalizing chloro-substituted heterocyclic cores like 3-Chloropyridazin-4-Amine.

Therapeutic Applications and Biological Activities

Derivatives of 3-Chloropyridazin-4-Amine have shown promise in a multitude of therapeutic areas, owing to their ability to interact with a variety of biological targets.

Anticancer Activity

The pyridazine scaffold is a common feature in many anticancer agents.[4] Derivatives of chloropyridazine have been investigated as promising anticancer agents, acting through various mechanisms including apoptosis induction and enzyme inhibition.[5]

One of the most significant applications of the chloropyridazine core is in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors . PARP-1 is a key enzyme in the base excision repair (BER) pathway of DNA damage repair. Its inhibition is a promising strategy for treating cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations.[6] Several pyridazine-based PARP-1 inhibitors have been developed, with some showing potency comparable to the approved drug Olaparib.[7]

Another important target for pyridazine-based anticancer agents is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key regulator of angiogenesis.[8] Inhibition of VEGFR-2 can starve tumors of their blood supply, thereby inhibiting their growth and metastasis. Several pyridazine derivatives have demonstrated potent VEGFR-2 inhibitory activity.[8][9][10][11][12][13]

The following table summarizes the in vitro anticancer activity of various pyridazine derivatives, highlighting the potential of this scaffold in oncology.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target | Reference |

| Pyridopyridazinone 8a | - | 0.036 | PARP-1 | [7] |

| Olaparib (Reference) | - | 0.034 | PARP-1 | [7] |

| Pyridazine derivative 5b | HCT-116 (Colon) | 30.3 | VEGFR-2 | [8] |

| Pyridazine derivative 6a | HCT-116 (Colon) | 33.7 | VEGFR-2 | [8] |

| Imatinib (Reference) | - | - | VEGFR-2 | [8] |

| 4-chloropyridazinoxyphenyl hybrid 3c | HNO97 (Head and Neck) | 12.22 ± 1.99 | PARP-1 | [6] |

| 4-chloropyridazinoxyphenyl hybrid 3e | HNO97 (Head and Neck) | 13 ± 1.7 | PARP-1 | [6] |

| 4-chloropyridazinoxyphenyl hybrid 4b | HNO97 (Head and Neck) | 11.13 ± 1 | PARP-1 | [6] |

| Doxorubicin (Reference) | HNO97 (Head and Neck) | 7 ± 1.7 | DNA Intercalation | [6] |

| Pyridine derivative 11d | MCF-7 (Breast) | 0.0005 | VEGFR-2 | [9] |

| Sorafenib (Reference) | - | 0.116 | VEGFR-2 | [14] |

Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Their dysregulation is implicated in numerous diseases, making them attractive drug targets. The pyridazine scaffold is a well-established "hinge-binding" motif found in many kinase inhibitors.[1]

Derivatives of pyridazine have been shown to inhibit a variety of kinases, including c-Jun N-terminal kinases (JNKs) , which are involved in stress signaling and apoptosis, and various cyclin-dependent kinases (CDKs) , which regulate the cell cycle.[15][16]

The table below presents the inhibitory activity of some pyridazine derivatives against different kinases.

| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |

| Pyridopyridazinone 8a | PARP-1 | 36 | [7] |

| Olaparib (Reference) | PARP-1 | 34 | [7] |

| Bis([2][15][17]triazolo)[4,3-a:3',4'-c]quinoxaline 23j | VEGFR-2 | 3.7 | [10] |

| Sorafenib (Reference) | VEGFR-2 | 3.12 | [10] |

| Quinoxaline derivative 11 | VEGFR-2 | 192 | [13] |

| Sorafenib (Reference) | VEGFR-2 | 82 | [13] |

| Pyridine derivative 16 | VEGFR-2 | 123 | [14] |

Anti-inflammatory and Antimicrobial Activities

Research indicates that 3-Chloropyridazin-4-amine hydrochloride and its derivatives exhibit notable biological activities in the anti-inflammatory and antimicrobial domains.[18] Some pyridazine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation, with efficacy comparable to established anti-inflammatory drugs.[18] Additionally, certain pyrazine derivatives, structurally related to pyridazines, have demonstrated activity against Mycobacterium tuberculosis.[19][20]

Signaling Pathways and Experimental Workflows

The therapeutic effects of 3-Chloropyridazin-4-Amine derivatives are exerted through their modulation of specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that ultimately leads to endothelial cell proliferation, migration, and survival. Pyridazine-based inhibitors can block this pathway by competing with ATP for binding to the kinase domain of VEGFR-2, thereby preventing its activation.

Caption: VEGFR-2 signaling pathway and its inhibition by pyridazine derivatives.

PARP-1 and DNA Damage Repair

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA single-strand break repair through the base excision repair (BER) pathway. When a single-strand break occurs, PARP-1 binds to the damaged site and synthesizes a poly(ADP-ribose) (PAR) chain, which recruits other DNA repair proteins. In cancer cells with deficient homologous recombination (HR) repair (e.g., BRCA1/2 mutations), inhibition of PARP-1 leads to the accumulation of double-strand breaks during DNA replication, resulting in synthetic lethality.

References

- 1. benchchem.com [benchchem.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JNK Kinase Assay [whitelabs.org]

- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. promega.com [promega.com]

- 16. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Buy 3-Chloropyridazin-4-amine;hydrochloride [smolecule.com]

- 19. benchchem.com [benchchem.com]

- 20. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]

Methodological & Application

Synthesis of 3-Chloropyridazin-4-Amine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-Chloropyridazin-4-Amine and its derivatives. This class of compounds serves as a versatile scaffold in medicinal chemistry, with applications in the development of kinase inhibitors and other therapeutic agents. The following sections detail the synthetic routes, experimental procedures, and applications of these compounds, supported by quantitative data and visual diagrams.

Synthesis of 3-Chloropyridazin-4-Amine

Reaction Scheme:

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloropyridazin-4-Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine moiety is a key structural motif in a multitude of biologically active compounds, making it a privileged scaffold in medicinal chemistry and drug discovery. The functionalization of the pyridazine core is crucial for the exploration of new chemical space and the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and vinyl substituents.

These application notes provide a detailed protocol for the Suzuki coupling reaction of 3-chloropyridazin-4-amine with various boronic acids. This reaction is instrumental in the synthesis of 3-substituted-pyridazin-4-amine derivatives, which are valuable intermediates in the development of pharmaceuticals for a range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][3] The presence of the amino group on the pyridazine ring can present challenges, such as potential catalyst inhibition, necessitating careful optimization of reaction conditions.[4] This document outlines robust methodologies to achieve efficient and high-yielding coupling reactions.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base.[5] In the case of 3-chloropyridazin-4-amine, the chlorine atom at the 3-position serves as the leaving group for the coupling with a variety of boronic acids or their corresponding esters. The catalytic cycle, as illustrated below, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Experimental Protocols

This section provides a general, robust protocol for the Suzuki coupling of 3-chloropyridazin-4-amine with arylboronic acids. The conditions provided are a starting point and may require optimization for specific substrates.

Materials and Reagents:

-

3-Chloropyridazin-4-amine

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DME), degassed

-

Water, degassed

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and Schlenk line or glovebox

General Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 3-chloropyridazin-4-amine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Under the inert atmosphere, add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).[4]

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[4][7] The reaction can be performed using a conventional heating mantle or a microwave reactor for accelerated reaction times.[7]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[4][6]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volumes).[4]

-

Combine the organic layers and wash with brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-arylpyridazin-4-amine.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative, albeit generalized, reaction conditions and outcomes for the Suzuki coupling of 3-chloropyridazin-4-amine with various arylboronic acids, based on protocols for structurally similar compounds.[4] Actual yields may vary depending on the specific substrates and precise reaction conditions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 78 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 90 | 8 | 85 |

| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | DME/H₂O (4:1) | 110 | 6 | 82 |

| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | DME/EtOH/H₂O | 80 | 16 | 75[8] |

| 5 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | 72 |

Applications in Drug Development

Pyridazine derivatives are integral to numerous approved drugs and clinical candidates.[1] The ability to readily synthesize a diverse library of 3-arylpyridazin-4-amines via Suzuki coupling is of significant interest to drug development professionals. These scaffolds can be further elaborated to generate novel chemical entities with a wide range of biological activities. The introduction of various aryl and heteroaryl groups at the 3-position allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates. Furthermore, these modifications can modulate the interaction of the molecule with its biological target, leading to improved potency and selectivity. The 3-aminopyridazine core itself is found in approved drugs, highlighting the importance of this structural class.[1]

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. Electron-rich and bulky phosphine ligands can be particularly effective for coupling with chloro-heterocycles.[9] Increasing the reaction temperature or switching to a microwave reactor may also improve yields. Ensure all reagents and solvents are thoroughly degassed to prevent catalyst deactivation.

-

Side Reactions: The presence of the free amino group can sometimes lead to side reactions. While many modern catalysts show good tolerance, protection of the amine may be necessary in some cases. Alternatively, screening a wider range of bases can help minimize side product formation.

-

Protodeboronation: The decomposition of the boronic acid (protodeboronation) can be a competing reaction. Using a slight excess of the boronic acid and ensuring anhydrous conditions (for the non-aqueous part of the solvent system) can mitigate this issue.

By following these protocols and considering the optimization strategies, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of a diverse range of 3-arylpyridazin-4-amine derivatives for applications in drug discovery and development.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]

- 3. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]